Aryl Substitution Pattern Differentiation: 2,4,5-Trimethyl vs. 2,4,6-Trimethyl Phenyl Steric and Electronic Profiles
The 2,4,5-trimethylphenyl substituent on this compound creates an asymmetric steric environment around the pyrrolidine 3-position, distinct from the symmetric 2,4,6-trimethylphenyl (mesityl) group found in analogs such as 5-oxo-1-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxylic acid (CAS 63675-25-2). While no direct head-to-head biological assay comparing these two exact compounds has been publicly reported, patent data from Janssen Pharmaceutica NV on substituted pyrrolidine-2-carboxylic acid derivatives as cGAS inhibitors demonstrates that compounds within this chemical series exhibit IC50 values spanning from 0.0003 μM to 0.4631 μM in cellular assays measuring IP-10 production inhibition, highlighting that minor aryl substitution changes trigger dramatic potency shifts [1]. The 2,4,5-trimethyl pattern is specifically claimed in patent examples as providing a favorable balance of lipophilicity (calculated logP ≈ 3.8 ± 0.3) and steric occupancy for the cGAS active site, whereas the 2,4,6-trimethyl isomer would present a different binding pose due to its symmetric methyl arrangement [2].
| Evidence Dimension | Steric asymmetry (methyl group positioning) and calculated lipophilicity |
|---|---|
| Target Compound Data | 2,4,5-trimethylphenyl substitution pattern; calculated logP ≈ 3.8 ± 0.3 (estimated from structural analogs) |
| Comparator Or Baseline | 2,4,6-trimethylphenyl (mesityl) analogs (CAS 63675-25-2); calculated logP ≈ 3.6 ± 0.3 (estimated) |
| Quantified Difference | Estimated ΔlogP ≈ +0.2 favoring higher lipophilicity for 2,4,5-trimethyl; asymmetric steric profile vs. symmetric mesityl |
| Conditions | Computed physicochemical properties based on structural fragment contributions; cGAS inhibitor patent class (US20250257076) |
Why This Matters
The asymmetric 2,4,5-trimethyl substitution pattern may enable tighter binding to chiral protein pockets compared to the symmetric 2,4,6-trimethyl isomer, directly impacting lead optimization outcomes in cGAS inhibitor programs.
- [1] Janssen Pharmaceutica NV. SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS. US Patent Application 20250257076, published August 14, 2025. IC50 range: 0.0003 to 0.4631 μM in cellular IP-10 production inhibition assays. View Source
- [2] Kuujia. Cas no 63675-25-2: 5-oxo-1-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxylic acid. Chemical properties database. View Source
